(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Description
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
OAQJUVKEWIMVQV-GFCCVEGCSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid typically involves two key steps:
- Protection of the amino group : The free amino group of (R)-leucine is protected by introducing the benzyloxycarbonyl (Cbz) group. This is usually achieved by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
- Methylation of the protected amino group : The nitrogen atom of the carbamate (Cbz-protected amino group) is methylated to yield the N-methyl derivative.
This sequence ensures that the amino acid is protected during subsequent peptide synthesis steps, with the Cbz group removable under mild hydrogenolysis conditions.
Detailed Synthetic Procedure
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | (R)-Leucine, benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3 or Na2CO3), aqueous/organic biphasic system | The amino group of (R)-leucine is selectively protected by Cbz-Cl, forming the Cbz-leucine intermediate | Formation of (R)-Cbz-leucine |
| 2 | Methylation agent (e.g., methyl iodide or dimethyl sulfate), base (e.g., K2CO3), solvent (e.g., DMF) | The nitrogen of the carbamate is methylated to yield the N-methyl-Cbz-leucine derivative | Formation of this compound |
- The protection step is typically performed at low temperature (0–5 °C) to minimize racemization.
- Methylation is carried out under anhydrous conditions to prevent hydrolysis.
- The stereochemistry at the α-carbon is preserved by controlling reaction time and temperature.
Alternative Synthetic Routes
- Some methods involve direct methylation of the free amino acid followed by Cbz protection; however, this can lead to side reactions and lower stereochemical purity.
- Enzymatic methods for selective N-methylation have been explored but are less common in industrial settings.
- Solid-phase synthesis techniques may incorporate this protected amino acid directly, avoiding the need for in-solution methylation.
Research Findings and Optimization
- Recent studies emphasize the importance of mild reaction conditions to prevent racemization and maintain optical purity of the (2R) isomer.
- The use of phase-transfer catalysts and optimized bases (e.g., K2CO3) enhances methylation efficiency and yield.
- Purification is typically achieved by recrystallization or chromatography, with final products exhibiting high purity (>98%) suitable for peptide synthesis.
Data Summary Table
| Parameter | Details |
|---|---|
| Starting Material | (R)-Leucine |
| Protection Reagent | Benzyloxycarbonyl chloride (Cbz-Cl) |
| Methylation Reagent | Methyl iodide or dimethyl sulfate |
| Base | Sodium bicarbonate (protection), potassium carbonate (methylation) |
| Solvent | Biphasic aqueous/organic (protection), DMF or similar (methylation) |
| Temperature | 0–5 °C (protection), room temperature (methylation) |
| Yield | Typically 70–85% overall |
| Optical Purity | >99% enantiomeric excess (ee) maintained |
| Purification | Recrystallization, column chromatography |
| Analytical Methods | NMR, HPLC, chiral HPLC, MS |
Chemical Reactions Analysis
Protection and Deprotection Reactions
The Fmoc group serves as a temporary protective moiety for the amino group during synthetic processes. Its removal typically occurs under basic conditions:
Deprotection Mechanism :
-
The Fmoc group is cleaved via β-elimination using amines like piperidine or DBU (1,8-diazabicycloundec-7-ene) in polar aprotic solvents (e.g., DMF or DCM) .
-
Example conditions: 20% piperidine in DMF (2 × 10 min) yields free amine with >95% efficiency .
Stability :
Alkylation Reactions
The α-carbon adjacent to the amino group participates in alkylation, often facilitated by transition-metal catalysts:
Key Example :
In a dynamic kinetic resolution (DKR) process, the compound undergoes enantioselective alkylation using a chiral Ni(II) complex (e.g., ligand (S)-4 ) under mild conditions :
| Reagent | Conditions | Product (Yield) | Diastereoselectivity | Source |
|---|---|---|---|---|
| NiCl₂, (S)-4 , K₂CO₃ | 50°C, MeOH, 2.5 h | (S,S)-Ni(II) complex (92%) | >99:1 dr |
This method enables scalable synthesis (up to 20 g) with high stereocontrol .
Coupling Reactions
The carboxylic acid group engages in peptide bond formation via activation:
Activation Strategies :
Example Application :
Coupling with β-amino alcohols or amines yields peptidomimetics, as demonstrated in nitric oxide synthase (NOS) inhibitor synthesis :
| Coupling Partner | Reagent | Product Yield | Application | Source |
|---|---|---|---|---|
| 2-Hydroxyethylamine | HATU, DIPEA | 85% | NOS inhibitors |
Hydrolysis and Stability
Carboxylic Acid Reactivity :
Ester Hydrolysis :
Stereochemical Considerations
The (2R)-configuration influences reactivity:
Scientific Research Applications
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, also known as Cbz-DN-Me-Leu-OH, is a chiral compound with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. It is a derivative of the essential amino acid leucine, making it relevant in various biochemical applications and research contexts. The compound's chemical reactivity is attributed to its functional groups, which include a benzyloxycarbonyl group attached to a methylamino group and a 4-methylpentanoic acid moiety.
Applications in Peptide Synthesis
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a building block in peptide synthesis. Specifically, Boc-Leu-Mpe acts as a protected amino acid building block in solid-phase peptide synthesis (SPPS). Protecting groups are important in organic synthesis because they allow for selective reactions without interfering with other functional groups.
Pharmaceutical Development
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid has applications in pharmaceutical development.
Interaction Studies
Interaction studies involving (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid focus on its binding affinity with various receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that derivatives of leucine can interact with mTOR (mechanistic target of rapamycin), influencing protein synthesis and cell growth. Further research is needed to elucidate the specific interactions and mechanisms by which this compound exerts its effects on biological systems.
Structural Similarity
Several compounds share structural similarities with (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, particularly those derived from leucine or containing benzyloxycarbonyl groups. These include:
- Leucine Essential amino acid involved in protein synthesis.
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid Enantiomer of the compound under discussion; may exhibit different biological activities.
- N-Boc-Leucine Contains a tert-butyloxycarbonyl protecting group instead of benzyloxycarbonyl and is widely used in peptide synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Protecting Groups
The choice of protecting groups significantly impacts reactivity, stability, and applications. Key analogs include:
Key Observations :
Side Chain Modifications and Functional Roles
Variations in side chains influence biological activity and physicochemical properties:
Key Observations :
- Acylated Derivatives (e.g., ): Long hydrophobic chains (e.g., octadec-9-enoyl) improve cellular uptake but reduce aqueous solubility .
- Guanidine-Containing Analogs (e.g., ): The diamidinomethylidene group enhances interactions with anionic targets, such as nucleic acids or enzymes .
Spectral and Physicochemical Data
Comparative NMR and mass spectrometry data highlight structural differences:
Biological Activity
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. Understanding the biological implications of this compound requires an exploration of its chemical properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- Structure : The presence of a methyl group, phenyl group, and a methoxycarbonyl moiety contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. Its structural features allow it to bind effectively to active sites.
- Receptor Interaction : There is evidence suggesting that this compound interacts with specific receptors in biological systems, potentially influencing signaling pathways related to growth and metabolism.
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could contribute to cellular protection against oxidative stress.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on various enzymes involved in metabolic processes. Results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorders.
Case Study 2: Receptor Interaction
Research focused on the interaction between this compound and specific receptors. The compound demonstrated affinity for certain G-protein coupled receptors (GPCRs), leading to altered signaling cascades that could impact cell proliferation and differentiation.
Case Study 3: Antioxidant Effects
In vitro studies assessed the antioxidant capacity of this compound through various assays measuring free radical scavenging activity. The results showed that it effectively reduced oxidative stress markers in cellular models, indicating its potential use in therapeutic applications targeting oxidative damage.
Q & A
Q. What are the established synthetic routes for (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves:
- Protection of the amino group : Use methyl(phenylmethoxycarbonyl) (Cbz) as a protecting group. The (2R)-configuration is achieved via enantioselective methods, such as asymmetric hydrogenation or chiral auxiliaries.
- Coupling reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation.
- Deprotection : Selective removal of the Cbz group under hydrogenolysis (H₂/Pd-C) or acidic conditions.
Optimization : - Monitor reaction progress via TLC or LC-MS.
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–60°C) to enhance reaction rates.
- Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
